(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
- N’-(5-fluoro-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
- N’-(5-iodo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Biological Activity
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H15BrN2O4 and a molecular weight of 363.21 g/mol. It features a hydrazide functional group linked to a substituted benzaldehyde, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H15BrN2O4 |
Molecular Weight | 363.21 g/mol |
IUPAC Name | This compound |
CAS Number | 303064-48-4 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the disc diffusion method tested its efficacy against various microbial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The results demonstrated inhibition zones ranging from 12 mm to 20 mm, indicating potent antimicrobial effects, particularly against S. aureus and C. albicans .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
- MCF7 (breast cancer)
- Hep-G2 (liver cancer)
The compound exhibited cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation in a dose-dependent manner . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound can be attributed to its structural characteristics:
- Hydrogen Bonding : The presence of hydroxyl and hydrazide groups facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.
- Electrophilic Nature : The bromine atom increases the electrophilicity of the compound, allowing it to interact more effectively with nucleophiles in biological systems .
- Modulation of Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
A comprehensive study published in the International Journal of Scientific Research in Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. It was found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Potential
Another significant study assessed the anticancer properties of this compound against MCF7 and Hep-G2 cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with apoptosis being confirmed through flow cytometry analysis .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-13-3-5-14(6-4-13)23-10-16(21)19-18-9-11-8-12(17)2-7-15(11)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHNWXWMFMUWQT-GIJQJNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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